2-Chloroprop-2-ene-1-thiol

Übersicht

Beschreibung

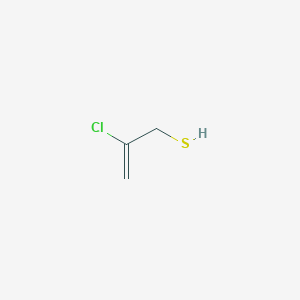

2-Chloroprop-2-ene-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) and a chlorine atom attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloroprop-2-ene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropropene with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

CH2=CClCH3+H2S→CH2=CClCH2SH

Another method involves the use of thiourea and chloroacetone, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroprop-2-ene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane thiol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are used under basic conditions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

Reduction: Propane-1-thiol.

Substitution: Various substituted propene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-Chloroprop-2-ene-1-thiol serves as a versatile building block and reagent. It is particularly valuable in thiol-ene click chemistry, where it facilitates the formation of covalent bonds between thiols and alkenes under mild conditions. This property is exploited in creating complex molecular architectures.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a probe for thiol-containing biomolecules. Its ability to form covalent bonds with proteins allows researchers to investigate protein folding and stability through disulfide bond formation.

Medicine

The potential medicinal applications of this compound are being explored, particularly in drug development. It serves as a precursor for biologically active compounds, including those with antioxidant properties that may protect cells from oxidative stress. Studies have shown that thiols can neutralize reactive oxygen species (ROS), thus playing a role in cellular signaling pathways related to inflammation and immune responses.

Industrial Applications

In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds. Its unique chemical behavior enables the development of materials with enhanced performance characteristics.

Case Study 1: Antioxidant Activity

Research indicates that compounds containing thiol groups exhibit significant antioxidant properties. A study demonstrated that this compound effectively neutralizes ROS and modulates redox-sensitive transcription factors such as NF-kB and AP-1, which are crucial for regulating inflammation .

Case Study 2: Antimicrobial Applications

In another study, derivatives of this compound were tested against various bacterial strains, including multidrug-resistant strains. The results indicated that these compounds exhibited high antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.56–12.5 μg/mL against Staphylococcus aureus.

Wirkmechanismus

The mechanism of action of 2-Chloroprop-2-ene-1-thiol involves its thiol group, which can participate in nucleophilic addition and substitution reactions. The compound can form covalent bonds with electrophilic centers in other molecules, making it a versatile reagent in chemical synthesis. The chlorine atom also provides a site for further functionalization through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloropropane-1-thiol: Similar structure but lacks the double bond, resulting in different reactivity.

2-Bromoprop-2-ene-1-thiol: Similar structure but with a bromine atom instead of chlorine, leading to different substitution patterns.

Prop-2-ene-1-thiol: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness

2-Chloroprop-2-ene-1-thiol is unique due to the presence of both a thiol group and a chlorine atom on a propene backbone. This combination allows for a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications.

Biologische Aktivität

Introduction

2-Chloroprop-2-ene-1-thiol, also known by its chemical formula CHClS, is a sulfur-containing organic compound that has garnered attention for its biological activities. This article reviews the compound's biological properties, including its antioxidant and antimicrobial effects, as well as its potential applications in medicinal chemistry.

This compound features a thiol group (-SH), which is known for its reactivity and ability to participate in various biochemical processes. The presence of chlorine in the molecule can influence its biological interactions and stability.

| Property | Value |

|---|---|

| Molecular Formula | CHClS |

| Molecular Weight | 110.59 g/mol |

| Boiling Point | 122 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds containing thiol groups, such as this compound, exhibit significant antioxidant properties. Thiols can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

A study highlighted the role of thiol antioxidants in cellular signaling pathways, where they can modulate redox-sensitive transcription factors like NF-κB and AP-1. These pathways are crucial for regulating inflammation and immune responses .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Its efficacy against a range of pathogens suggests potential applications in developing antimicrobial agents.

In a comparative study, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membranes due to the thiol group’s reactivity with membrane proteins .

Case Studies

- Antioxidant Effects :

- Antimicrobial Efficacy :

The biological activity of this compound can be attributed to its thiol group, which facilitates redox reactions. This reactivity allows it to interact with various biomolecules, influencing cellular processes such as:

- Cell Signaling : Modulating redox-sensitive pathways.

- Antimicrobial Action : Disrupting microbial cell membranes.

Eigenschaften

IUPAC Name |

2-chloroprop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClS/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQSVAVAYJASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596015 | |

| Record name | 2-Chloroprop-2-ene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-08-5 | |

| Record name | 2-Chloroprop-2-ene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.